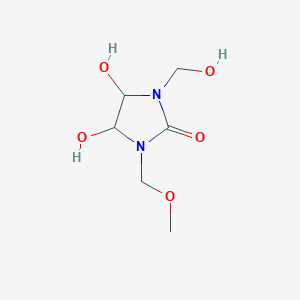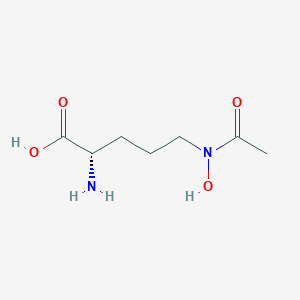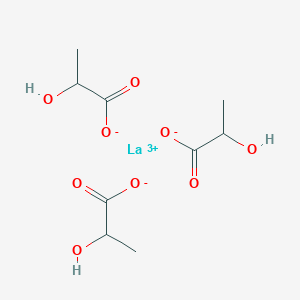
O,O-Diisopropyl-Dithiophosphat
Übersicht
Beschreibung
O,O-Diisopropyl dithiophosphate, also known as O,O-Diisopropyl dithiophosphate, is a useful research compound. Its molecular formula is C6H15O2PS2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound O,O-Diisopropyl dithiophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15258. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O,O-Diisopropyl dithiophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O-Diisopropyl dithiophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flotationsverarbeitung von Metallerzen
O,O-Diisopropyl-Dithiophosphat wird als Sammler bei der Flotationsverarbeitung von Cu-Au-, komplexen polymetallischen und Edelmetallerzen verwendet . Es zeigt eine höhere Selektivität und Flotationsrate für Cu-Sulfide, Bleiglanz und Edelmetallwerte in Gegenwart anderer Gangsulfide als die traditionell verwendeten Sammler wie Dialkyldithiophosphate und Xanthate .
Wechselwirkung mit Basimetallsulfiden und Edelmetallen
Zahlreiche Studien wurden durchgeführt, um die grundlegenden Wechselwirkungen von Dithiophosphinaten mit verschiedenen Basimetallsulfiden und Edelmetallen zu verstehen . Dieses Verständnis kann eine Grundlage für die Gestaltung von Studien bieten, um unser Verständnis der Flotationsleistung von Dithiophosphinaten zu verbessern .
Wechselwirkung mit Nitrilen von Carbonsäuren
Die Wechselwirkung von this compound mit Benzonitril, Phenylacetonitril, Adipodinitril und Ethylcyanoacetat verläuft unter Bildung von instabilen Imidoyldithiophosphaten . Diese können zu den entsprechenden phosphorylierten Thioamiden umgelagert werden .
Gesundheits-, Sicherheits- und Umweltprofil
This compound hat ein attraktives Gesundheits-, Sicherheits- und Umweltprofil (HSE) . Dies macht es zu einer bevorzugten Wahl in Branchen, in denen diese Faktoren von großer Bedeutung sind.
Koordinationschemie
Die Ergebnisse von Studien zu this compound werden durch den Rückgriff auf Konzepte und Erkenntnisse der Koordinationschemie rationalisiert und erklärt . Dies hilft, die Feinheiten zu verstehen, die scheinbar geringfügige Änderungen in der Sammlerchemie bewirken können .
Potenzielles Reprotoxikant
Eine Substanz (EC 434-280-4) ist selbst eingestuft für STOT RE und ist ein potenzielles Reprotoxikant <svg class="icon" height="16" p-id="1735" t="170926
Zukünftige Richtungen
Wirkmechanismus
Target of Action
O,O-Diisopropyl dithiophosphate is a chemical compound that has been used industrially in mining operations, particularly for ore extraction It is known that the compound is subject to various toxicity tests, including in vitro gene mutation study in bacteria, short-term toxicity testing on aquatic invertebrates, and growth inhibition study on aquatic plants . These tests suggest that the compound may interact with biological systems at the genetic and cellular levels.
Mode of Action
It has been observed that the compound interacts with certain nitriles of carboxylic acids, leading to the formation of unstable imidoyldithiophosphates . These intermediates can rearrange to form phosphorylated thioamides . This suggests that the compound may interact with its targets through a series of complex chemical reactions.
Biochemical Pathways
The formation of phosphorylated thioamides suggests that the compound may influence pathways involving these molecules
Result of Action
It has been observed that the compound’s interaction with certain nitriles of carboxylic acids leads to the formation of unstable imidoyldithiophosphates, which can rearrange to form phosphorylated thioamides . This suggests that the compound may induce changes at the molecular and cellular levels.
Action Environment
The action environment of O,O-Diisopropyl dithiophosphate can influence its efficacy and stability. The compound is used industrially in mining operations, suggesting that it may be stable under various environmental conditions . .
Biochemische Analyse
Biochemical Properties
O,O-Diisopropyl dithiophosphate is known to interact with various biomolecules. For instance, it has been found to form bioactive salts with nitrogen-containing biomolecules
Cellular Effects
It has been suggested that dithiophosphates can induce redox conversions of reduced and oxidized glutathione . This suggests that O,O-Diisopropyl dithiophosphate may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that dithiophosphates can act as redox modifiers for glutathione, releasing hydrogen sulfide and inducing biorelevant redox conversions of thiol/disulfide groups
Temporal Effects in Laboratory Settings
Information on the temporal effects of O,O-Diisopropyl dithiophosphate in laboratory settings is limited. It has been reported that dithiophosphates can persist against immediate dissociation in an aqueous solution, undergoing hydrolysis and in situ thiol-disulfide conversions .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of O,O-Diisopropyl dithiophosphate in animal models. It has been reported that this compound can cause necrosis in mouse tails when immersed .
Eigenschaften
IUPAC Name |
di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCCXFNQHQRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt) | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3026770 | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-56-2 | |
| Record name | O,O-Bis(1-methylethyl) phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diisopropyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl aerofloat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodithioic acid, O,O-bis(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diisopropyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y276QJZ4VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O,O-DIISOPROPYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5379 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of O,O-Diisopropyl dithiophosphate and how is it characterized?
A1: O,O-Diisopropyl dithiophosphate (often abbreviated as iPr2dtp) exists as a dimer in its crystal structure, with two diisopropyl dithiophosphate groups linked by an S—S bond. [] The two diisopropyl dithiophosphate groups are parallel to each other and trans-oriented with respect to the P=S bonds. [] The crystal structure belongs to the triclinic system with the space group P1. []
Q2: What is known about the coordination chemistry of O,O-Diisopropyl dithiophosphate with metal ions?
A2: O,O-Diisopropyl dithiophosphate acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Research shows it can form complexes with various lanthanides like Gadolinium, Terbium, Dysprosium, Erbium, and Ytterbium. [] In these complexes, the lanthanide ion is typically hepta-coordinated in a pentagonal bipyramidal geometry, with four sulfur atoms from two iPr2dtp ligands and one oxygen atom from a co-ligand occupying the equatorial positions. [] It also forms complexes with Nickel(II), where it coordinates through the sulfur atoms and creates octahedral complexes with co-ligands like imidazole. [, ]
Q3: Has O,O-Diisopropyl dithiophosphate been used to synthesize mixed-ligand complexes?
A4: Yes, researchers have successfully synthesized mixed-ligand complexes containing O,O-Diisopropyl dithiophosphate and other ligands. For instance, complexes with dimethyl sulfoxide (DMSO) have been reported for Lanthanum and Europium. [] Depending on the specific lanthanide and stoichiometry, the resulting complexes exhibit different coordination numbers and geometries. [] Another example includes the synthesis of a mixed-ligand complex with Lanthanum(III), O,O-Diisopropyl dithiophosphate, and N,N-dimethylacetamide. []
Q4: Are there any known adducts formed between O,O-Diisopropyl dithiophosphate complexes and pyridine?
A5: Yes, studies have reported the synthesis and structural characterization of adducts formed between bis(O,O′-diisopropyl dithiophosphato) metal complexes and pyridine. [, ] Specifically, adducts with Nickel(II) and Cadmium(II) have been investigated, but further details on their properties and applications were not available in the abstracts provided.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















